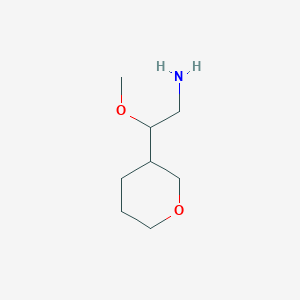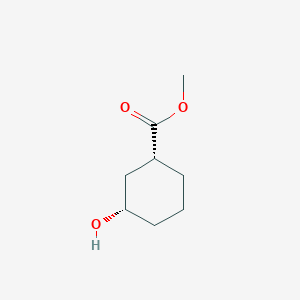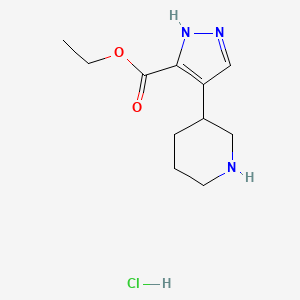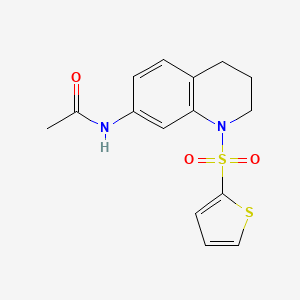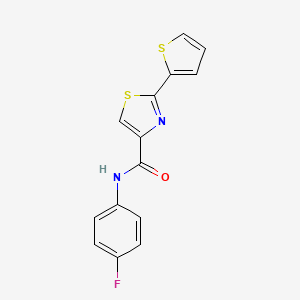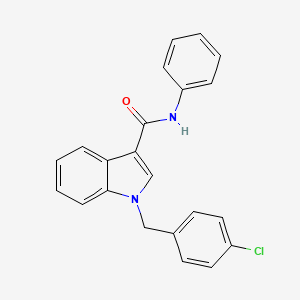![molecular formula C9H16Cl2N2S B2608047 N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride CAS No. 2044796-57-6](/img/structure/B2608047.png)
N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride” is a chemical compound with the molecular formula C9H16Cl2N2S. It contains a pyridin-3-amine group, which is a derivative of pyridine (a six-membered ring with one nitrogen atom and five carbon atoms). The compound also contains a methylsulfanyl group (CH3-S-) and a propyl group (a three-carbon chain) attached to the nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyridin-3-amine derivative with a compound containing the 3-(methylsulfanyl)propyl group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be based on the connectivity of the atoms as implied by its name. The pyridin-3-amine forms the core ring structure, with the nitrogen atom likely contributing to the compound’s reactivity. The 3-(methylsulfanyl)propyl group would be attached to the nitrogen .Chemical Reactions Analysis
As for the chemical reactions, it’s hard to predict without specific context. The compound could potentially undergo a variety of reactions depending on the conditions, such as acid-base reactions, redox reactions, or reactions involving the methylsulfanyl group .Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Properties
Research in the field of organic synthesis has led to the development of novel compounds through intricate chemical reactions. For instance, the study by Bradiaková et al. (2009) demonstrates the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives through a multi-step process involving the reaction of precursors with phosphorus sulfide and subsequent methylation (Bradiaková et al., 2009). This research highlights the complexity and versatility of synthetic routes in creating molecules with specific structural features, which could be relevant to the synthesis of N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride by indicating methods for introducing sulfanyl groups into organic frameworks.
Molecular Structure and Reactivity
The study of molecular structures and their reactivity is crucial for understanding the potential applications of organic compounds. Liu et al. (2009) explored the structure of a chiral molecule with a methylsulfanylpyrimidine group, revealing intramolecular hydrogen bonding and coplanar arrangements that could influence the compound's reactivity and potential applications in asymmetric synthesis (Liu et al., 2009). Such insights into molecular geometry and electronic interactions are instrumental in designing compounds with desired chemical properties, including those related to this compound.
Mecanismo De Acción
Safety and Hazards
The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). This includes information on toxicity, environmental impact, and handling precautions. The compound should be handled with care, using appropriate personal protective equipment, and disposed of according to local regulations .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-methylsulfanylpropyl)pyridin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S.2ClH/c1-12-7-3-6-11-9-4-2-5-10-8-9;;/h2,4-5,8,11H,3,6-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDUSMUNYVOPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCNC1=CN=CC=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
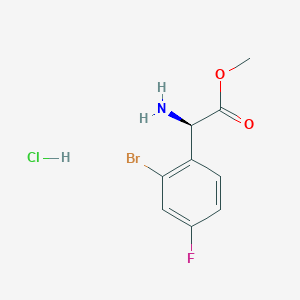

![Propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-[(2,4,6-trimethylphenyl)sulfonylamino]naphthalen-2-yl]-3-oxobutanoate](/img/structure/B2607968.png)
![(2,4-dimethoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2607970.png)
![2-[(3-bromobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2607971.png)


